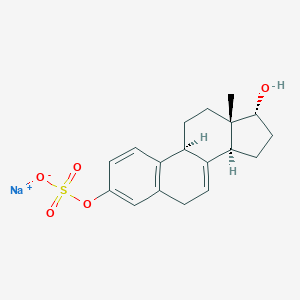

Sodium 17alpha-dihydroequilin sulfate

Vue d'ensemble

Description

Sodium 17alpha-dihydroequilin sulfate, also known as the sodium salt of 17alpha-dihydroequilin sulfate, is a naturally occurring steroidal estrogen found in horses. It is closely related to other equine estrogens such as equilin, equilenin, and 17alpha-estradiol. This compound is a significant constituent of conjugated estrogens, commonly used in hormone replacement therapy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of sodium 17alpha-dihydroequilin sulfate typically involves the sulfation of 17alpha-dihydroequilin. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfating agents, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound involves extracting the compound from the urine of pregnant mares, where it is present as a natural constituent. The extraction process is followed by purification and sulfation to obtain the desired sodium salt .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 17alpha-dihydroequilin sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it into other steroidal estrogens.

Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.

Major Products:

Oxidation: Oxidized derivatives of 17alpha-dihydroequilin.

Reduction: Reduced forms of the compound, such as 17alpha-estradiol.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Sodium 17alpha-dihydroequilin sulfate has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of steroidal estrogens.

Biology: Studied for its role in estrogenic activity and its effects on cellular processes.

Medicine: Utilized in hormone replacement therapy for menopausal symptoms and other estrogen-deficient conditions.

Industry: Employed in the pharmaceutical industry for the production of conjugated estrogen formulations.

Mécanisme D'action

The mechanism of action of sodium 17alpha-dihydroequilin sulfate involves binding to estrogen receptors in target tissues. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and reproductive functions .

Comparaison Avec Des Composés Similaires

Equilin: Another equine estrogen with similar estrogenic activity.

Equilenin: A related compound with distinct structural features.

17alpha-estradiol: A naturally occurring estrogen with similar biological effects.

Uniqueness: Sodium 17alpha-dihydroequilin sulfate is unique due to its specific sulfation pattern and its presence as a major constituent in conjugated estrogens. This distinct structure contributes to its particular pharmacokinetic and pharmacodynamic properties, making it a valuable component in hormone replacement therapy .

Activité Biologique

Sodium 17alpha-dihydroequilin sulfate (NaDHES) is a sodium salt derivative of 17alpha-dihydroequilin, a naturally occurring equine estrogen. This compound is primarily studied for its estrogenic properties and potential therapeutic applications, particularly in hormone replacement therapy. This article examines its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNaOS

- Molecular Weight : Approximately 372.41 g/mol

NaDHES exhibits significant biological activity by binding to estrogen receptors (ERs) in various tissues, including the uterus, breast, and bone. This interaction triggers a range of physiological responses that are crucial for growth, development, and homeostasis in target tissues. The compound's mechanism mirrors that of other estrogens, although specific details regarding its receptor interactions necessitate further research.

Biological Effects

Research has demonstrated that NaDHES influences several biological processes:

- Estrogenic Activity : It binds to ERs, affecting gene expression related to reproductive health and other physiological functions.

- Impact on Lipid Profiles : NaDHES treatment has been shown to affect lipid metabolism, particularly in postmenopausal women, by modulating levels of sex hormone-binding globulin (SHBG) and high-density lipoprotein (HDL) cholesterol .

- Potential Carcinogenicity : It is classified as a suspected carcinogen, raising concerns about its long-term safety for reproductive health.

Study on Atherosclerosis

A study investigated the effects of NaDHES on atherosclerosis in cholesterol-fed rabbits. The results indicated that both NaDHES and ethynylestradiol (EE) increased low-density lipoprotein (LDL) cholesterol levels significantly compared to controls. However, plasma cholesterol levels remained elevated across all groups without significant differences between treatment groups .

Effects on SHBG Levels

In a randomized controlled trial involving postmenopausal women, NaDHES was administered alongside estrone sulfate (E1S). The study found that NaDHES alone reduced SHBG levels significantly compared to E1S alone. However, when combined with E1S, SHBG levels increased significantly over time .

Comparative Analysis with Other Estrogens

The following table compares NaDHES with other related compounds based on structural features and biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Equilin | Parent compound; lacks sulfate group | Found in pregnant mare urine |

| 17alpha-Dihydroequilenin sulfate | Similar structure; different groups | Varies in biological activity profile |

| Estradiol | Fully hydroxylated | More potent estrogen widely used in therapies |

| Estrone | Ketone group | Predominant estrogen form in postmenopausal women |

Pharmacokinetics and Dynamics

Understanding the pharmacokinetics of NaDHES is essential for assessing its therapeutic potential. The compound's absorption, distribution, metabolism, and excretion pathways require further elucidation to optimize its use in clinical settings.

Propriétés

IUPAC Name |

sodium;[(9S,13S,14S,17R)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16-17,19H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,17-,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFNZYFVJFYZML-AMGVKYAUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@@H]1CC[C@H]2O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56050-05-6 | |

| Record name | Sodium 17alpha-dihydroequilin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056050056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estra-1,3,5(10),7-tetraene-3,17-diol, 3-(hydrogen sulfate), monosodium salt, (17α)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 17.ALPHA.-DIHYDROEQUILIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26M1SOC3KA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.